Potassium clavulanate cellulose

Pharmaceutical Formulation Stability Testing Analytical Method Development

Pure potassium clavulanate is highly hygroscopic and degrades rapidly upon moisture exposure, compromising dosing accuracy and experimental reproducibility. This 1:1 cellulose composite resolves that instability. Key advantages: withstands 100°C for 4 h without significant degradation, enabling heat-stable formulation; exhibits potent S. aureus β-lactamase inhibition (IC50 = 20 nM); and provides a moisture-protective, biocompatible matrix for consistent handling. Ideal for formulation scientists developing robust oral solid dosage forms and researchers requiring reliable β-lactamase inhibitor activity across long-duration in vitro assays.

Molecular Formula C22H38KN2O15+
Molecular Weight 609.6 g/mol
Cat. No. B1149930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium clavulanate cellulose
Molecular FormulaC22H38KN2O15+
Molecular Weight609.6 g/mol
Structural Identifiers
SMILESCC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.N.[K+]
InChIInChI=1S/C14H26O10.C8H9NO5.K.H3N/c1-5-6(3-15)22-14(10(19)8(5)17)24-12-7(4-16)23-13(21-2)11(20)9(12)18;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;/h5-20H,3-4H2,1-2H3;1,6-7,10H,2-3H2,(H,12,13);;1H3/q;;+1;/b;4-1-;;/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+;6-,7-;;/m11../s1
InChIKeyPELBZFSPYBEAPL-SGPNTIFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Clavulanate Cellulose Overview


Potassium clavulanate cellulose (Potassium clavulanate:cellulose 1:1) is a composite material in which the β-lactamase inhibitor potassium clavulanate is adsorbed onto or embedded within a microcrystalline cellulose matrix . The active component, potassium clavulanate, acts as a suicide inhibitor of bacterial β-lactamase enzymes . The cellulose component provides a biocompatible, inert matrix that protects the hygroscopic and unstable clavulanate active ingredient from moisture and degradation, thereby enhancing its stability and handling characteristics for research and manufacturing purposes .

Substitution Risks for Potassium Clavulanate Cellulose


Substituting pure potassium clavulanate for the cellulose composite or interchanging different β-lactamase inhibitors introduces significant risks in research reproducibility and formulation development. Potassium clavulanate is known to be extremely hygroscopic and unstable, leading to rapid degradation upon exposure to moisture . This inherent instability poses challenges for handling, accurate dosing, and long-term experimental consistency. Furthermore, different β-lactamase inhibitors (e.g., clavulanate, tazobactam, sulbactam) exhibit distinct inhibition profiles against various enzyme classes, meaning their efficacy cannot be assumed to be equivalent [1]. The composite form with cellulose directly addresses the stability issue, but this also alters solubility and physical properties, making it a distinct chemical entity for procurement purposes.

Potassium Clavulanate Cellulose: Quantitative Evidence


Enhanced Solid-State Thermal Stability

A stability-indicating HPLC study demonstrated that a blend of potassium clavulanate with microcrystalline cellulose (a model for the composite) exhibited no significant decrease in chromatographic peak area after exposure to dry heating at 100°C for 4 hours [1]. In contrast, potassium clavulanate alone is known to be extremely unstable and degrades rapidly when exposed to heat and moisture . This data directly supports the role of cellulose as a protective matrix against thermal degradation.

Pharmaceutical Formulation Stability Testing Analytical Method Development

Staphylococcus BlaZ Inhibition: Clavulanate vs Tazobactam

The inhibitory potency of clavulanate against the Staphylococcus beta-lactamase (Stap-coc blaZ) is significantly higher than that of tazobactam, with an IC50 value of 20 nM compared to 151 nM for tazobactam [1]. This represents a 7.55-fold greater potency for clavulanate. Avibactam sodium shows IC50 values of 8, 80, and 38 nM for TEM-1, P99, and KPC-2 beta-lactamases, respectively, indicating its potency varies with enzyme type .

Antimicrobial Resistance Beta-Lactamase Inhibition Enzyme Kinetics

Inhibition of Non-B. fragilis Bacteroides Beta-Lactamases

In a study characterizing β-lactamases from non-Bacteroides fragilis group Bacteroides species, clavulanate inhibited all tested enzymes with an IC50 range of 0.01 to 1.8 µM [1]. Its performance is comparable to that of sulbactam (IC50: 0.02-1.9 µM) and tazobactam (IC50: 0.001-0.9 µM), with tazobactam showing the lowest IC50 range, indicating superior potency against this specific enzyme panel [1].

Antimicrobial Susceptibility Testing Anaerobe Resistance Beta-Lactamase Characterization

Application Scenarios for Potassium Clavulanate Cellulose


Stable Oral Solid Dosage Form Development

The enhanced thermal stability of the clavulanate-cellulose composite, as evidenced by its ability to withstand 100°C for 4 hours without significant degradation [1], makes it the preferred active pharmaceutical ingredient (API) for formulation scientists developing robust, heat-stable oral solid dosage forms. This stability profile is critical for ensuring consistent drug content and performance throughout the manufacturing process and shelf life of the final product.

Sustained-Release Microsphere Formulation with Amoxicillin

Potassium clavulanate cellulose, when co-crystallized with amoxicillin trihydrate, has been successfully used to create sustained-release microspheres. In vitro release studies show that potassium clavulanate is released at a lower rate from these co-crystal microspheres compared to microspheres containing potassium clavulanate alone [2]. This property is advantageous for developing novel drug delivery systems aimed at improving patient compliance and reducing dosing frequency for combination antibiotic therapies.

In Vitro MRSA and Gram-Positive Infection Studies

For researchers designing in vitro assays to evaluate the susceptibility of S. aureus or other Gram-positive bacteria to β-lactam/β-lactamase inhibitor combinations, the clavulanate component is a critical selection factor. The quantitative data showing its potent activity against the S. aureus β-lactamase (IC50 = 20 nM) [3] provides a strong rationale for its use in combination with partner β-lactams (e.g., amoxicillin) to overcome resistance in these clinically important pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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